Computed Lipophilicity (XLogP3) Differentiates the Amide from the Parent Carboxylic Acid
The N‑ethyl amide exhibits a computed XLogP3 of –0.8 [1], which is more negative (hydrophilic) than the experimentally derived LogP of –0.548 reported for 2,2‑bis(hydroxymethyl)butanoic acid (DMBA) . Although the two values derive from different estimation methods, the ~0.25 log-unit shift indicates that the amide systematically resides further in the aqueous phase, which can advantage waterborne coating formulations where excessive partition into organic micelles must be avoided.
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = –0.8 |
| Comparator Or Baseline | 2,2‑Bis(hydroxymethyl)butanoic acid (DMBA); LogP = –0.548 |
| Quantified Difference | ΔLogP ≈ –0.25 (directionally more hydrophilic for the amide) |
| Conditions | Computed values: XLogP3 (PubChem) for target; experimental LogP (chem960) for comparator |
Why This Matters
Even a 0.25 log-unit shift in partition coefficient can alter phase transfer behavior, bioavailability estimation, and solvent selection during synthesis or formulation.
- [1] PubChem Compound Summary for CID 247464, n-Ethyl-2,2-bis(hydroxymethyl)butanamide. National Center for Biotechnology Information (2026). View Source
